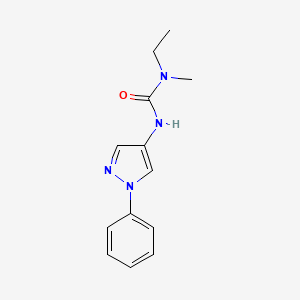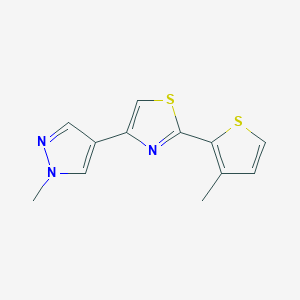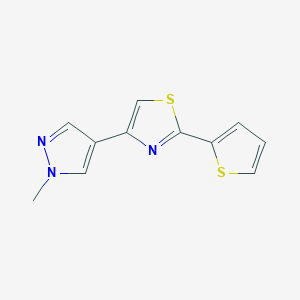
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide, also known as TAT2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This sulfonamide compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide involves its binding to specific proteins and enzymes, including carbonic anhydrase IX and XI, which are overexpressed in many cancer cells. This compound inhibits the activity of these enzymes, leading to a decrease in intracellular pH and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression and play a role in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of immune responses. These effects are thought to contribute to its anti-cancer properties and may also have potential therapeutic applications in other disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide is its specificity for certain enzymes and proteins, which reduces the risk of off-target effects. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may pose challenges for its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide. One area of research could focus on optimizing its synthesis and purification methods to improve its yield and purity. Additionally, further studies could investigate the potential therapeutic applications of this compound in other disease states beyond cancer, such as inflammatory disorders or infectious diseases. Finally, the development of novel drug delivery systems could help to overcome the solubility limitations of this compound and improve its efficacy in vivo.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for further research. This compound represents a promising candidate for the development of novel therapeutic agents, particularly in the field of cancer research.
Méthodes De Synthèse
The synthesis of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide involves the reaction of 2-methyl-4-thiophen-3-ylpyrrolidine with chlorosulfonic acid, followed by treatment with trimethylamine. This process yields this compound as a white crystalline solid, which can be further purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound achieves this by targeting specific enzymes and proteins that are involved in cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-9-6-11(10-4-5-16-8-10)7-13(9)17(14,15)12(2)3/h4-5,8-9,11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCJLCWFWWKPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1S(=O)(=O)N(C)C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)

![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)

![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)

![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)



![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)
